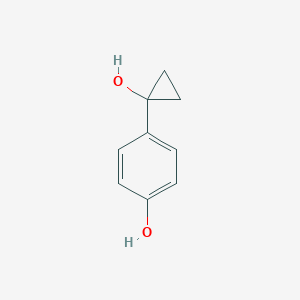

4-(1-Hydroxycyclopropyl)phenol

Description

Historical Development and Significance of Cyclopropylphenols in Chemical Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have long been a cornerstone of chemical research and industry. mdpi.com Their diverse applications span from the synthesis of polymers and dyes to the development of pharmaceuticals. rsc.org The introduction of a cyclopropyl (B3062369) group onto a phenol (B47542) scaffold represents a fascinating convergence of chemical functionalities that has garnered increasing attention in modern chemical research.

The cyclopropyl motif is a highly valued structural element in medicinal chemistry. Its rigid, three-dimensional nature offers a level of structural definition that is highly sought after in drug design. The strained three-membered ring also imparts unique electronic properties that can influence the biological activity and metabolic stability of a molecule. Consequently, the fusion of a cyclopropyl ring with a phenol moiety in cyclopropylphenols presents a class of compounds with considerable potential for the development of novel chemical entities with tailored properties.

Rationale for the Academic Study of 4-(1-Hydroxycyclopropyl)phenol (B6155320)

The specific compound, this compound, serves as a compelling subject for academic inquiry. Its structure, while seemingly simple, encapsulates a range of features that are of profound interest to synthetic and mechanistic chemists.

The structure of this compound is distinguished by the presence of a tertiary alcohol on a cyclopropane (B1198618) ring, which is directly attached to a phenol ring at the para position. This arrangement creates a molecule with a distinct topographical and electronic profile. The planar, electron-rich phenol ring is juxtaposed with the non-planar, strained cyclopropyl group, which can lead to interesting intramolecular interactions and unique conformational preferences.

The synthesis of this compound is not trivial and presents several challenges. The construction of the tertiary cyclopropanol (B106826) requires specific synthetic methodologies. Furthermore, the presence of the acidic phenolic proton and the tertiary alcohol necessitates careful consideration of protecting group strategies during any multi-step synthesis to avoid unwanted side reactions.

The unique structural attributes of this compound make it an excellent candidate for studies aimed at elucidating organic reaction mechanisms. The strained cyclopropyl ring is susceptible to ring-opening reactions under certain conditions, a process that can be initiated or influenced by the electronic nature of the para-substituted phenol.

For instance, the tertiary alcohol could be protonated or derivatized into a good leaving group, leading to the formation of a cyclopropyl cation. The fate of this reactive intermediate, whether it undergoes rearrangement, ring opening, or substitution, would provide valuable insights into the behavior of strained ring systems. The phenol group, in this context, can act as a built-in electronic probe, modulating the reaction pathways and allowing for systematic studies of electronic effects on reaction outcomes.

The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a tertiary alcohol, makes it a valuable synthetic intermediate. The phenolic hydroxyl can be readily converted into ethers or esters, while the tertiary alcohol can be a handle for introducing other functional groups. This allows for the divergent synthesis of a library of more complex molecules from a single, well-defined precursor.

Furthermore, this compound has the potential to be developed into a molecular probe. The phenol or alcohol moiety could be functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag. Such a probe could be used to study biological systems, for example, by targeting enzymes that recognize phenolic substrates. The rigid cyclopropyl group would serve as a specific recognition element, potentially leading to highly selective probes.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 60068-24-8 | ChemicalBook chemicalbook.com |

| Molecular Formula | C₉H₁₀O₂ | PubChemLite, ChemicalBook chemicalbook.comuni.lu |

| Molecular Weight | 150.17 g/mol | ChemicalBook chemicalbook.com |

| Monoisotopic Mass | 150.06808 Da | PubChemLite uni.lu |

| Boiling Point (Predicted) | 313.9 ± 25.0 °C | ChemicalBook chemicalbook.com |

| Density (Predicted) | 1.349 ± 0.06 g/cm³ | ChemicalBook chemicalbook.com |

| pKa (Predicted) | 10.18 ± 0.15 | ChemicalBook chemicalbook.com |

Structural and Research Highlights of this compound

| Feature | Significance | Potential Research Application |

| Cyclopropyl Ring | Introduces three-dimensionality and conformational rigidity. The inherent ring strain influences electronic properties. | Study of structure-activity relationships in medicinal chemistry. Investigation of reactions involving strained rings. |

| Phenol Group | A versatile functional group for chemical modification. Can participate in hydrogen bonding and act as an antioxidant. | Synthesis of derivatives with altered properties. Mechanistic studies of electrophilic aromatic substitution. |

| Tertiary Alcohol | A site for functionalization and potential carbocation formation. | Elucidation of reaction mechanisms involving carbocation rearrangements. |

| Bifunctionality | Allows for selective modification at two different positions. | Use as a scaffold for the synthesis of diverse chemical libraries. Development of molecular probes. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

4-(1-hydroxycyclopropyl)phenol |

InChI |

InChI=1S/C9H10O2/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,10-11H,5-6H2 |

InChI Key |

YDPADERXEZMJGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 4 1 Hydroxycyclopropyl Phenol and Analogues

De Novo Synthesis Approaches

De novo synthesis strategies focus on creating the cyclopropyl (B3062369) ring directly onto a molecule already containing the phenolic framework or a precursor that can be easily converted to a phenol (B47542). These methods are often convergent and allow for late-stage introduction of the cyclopropyl moiety.

Cyclopropanation Reactions of Phenol Precursors

The direct cyclopropanation of phenol derivatives is a primary route to 4-(1-Hydroxycyclopropyl)phenol (B6155320). This involves the formation of the three-membered ring from a suitable functional group attached to the phenolic core.

The Chan-Lam coupling reaction, traditionally used for C-N and C-O bond formation, has been adapted for the O-cyclopropylation of phenols. nih.govresearchgate.netnih.govwikipedia.org This methodology provides a direct and operationally simple route to cyclopropyl aryl ethers. nih.gov While this directly yields a cyclopropyloxy ether rather than a C-cyclopropyl phenol, related copper-catalyzed approaches targeting C-C bond formation are conceptually relevant.

For the synthesis of cyclopropyl aryl ethers, the Chan-Lam reaction typically employs a copper(II) catalyst, such as copper(II) acetate (B1210297) (Cu(OAc)₂), a ligand like 1,10-phenanthroline (B135089), and an oxidant, often atmospheric oxygen. nih.govnih.gov The cyclopropyl source is commonly an organoboron reagent, such as potassium cyclopropyltrifluoroborate. nih.govresearchgate.net The reaction is notable for its mild conditions, often proceeding at room temperature in the open air, and its tolerance for a wide range of functional groups. wikipedia.orgenglelab.com

The general mechanism involves the transmetalation of the boronic acid with the Cu(II) catalyst, followed by oxidation to a Cu(III) species. nrochemistry.com This intermediate then undergoes reductive elimination with the phenol to form the C-O bond and regenerate a Cu(I) species, which is re-oxidized to Cu(II) by the terminal oxidant to complete the catalytic cycle. wikipedia.orgnrochemistry.com

The scope of the Chan-Lam O-cyclopropylation extends to a variety of substituted phenols. nih.gov Electron-donating and electron-withdrawing groups on the phenol ring are generally well-tolerated, providing good to high yields of the corresponding cyclopropyl ethers.

Table 1: Examples of Chan-Lam O-Cyclopropylation of Phenols

| Phenol Substrate | Catalyst System | Product Yield (%) | Reference |

|---|---|---|---|

| p-Phenylphenol | 10 mol% Cu(OAc)₂, 10 mol% 1,10-phenanthroline | 81% | nih.gov |

| 4-(Benzyloxy)phenol | 10 mol% Cu(OAc)₂, 10 mol% 1,10-phenanthroline | 63% | nih.gov |

| 4-Cyanophenol | 25 mol% Cu(OAc)₂, 12.5 mol% 1,10-phenanthroline | N/A* | nih.gov |

| Phenol | 10 mol% Cu(OAc)₂, 10 mol% 1,10-phenanthroline | 75% | nih.gov |

Yield not directly provided for the cyclopropyl ether due to subsequent reaction steps.

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from carboxylic esters using a titanium(IV) alkoxide catalyst and a Grignard reagent that possesses a β-hydrogen. wikipedia.orgorganic-chemistry.org To apply this to the synthesis of this compound, a suitable phenolic ester precursor, such as methyl 4-hydroxybenzoate (B8730719) (with the hydroxyl group protected), would be required.

The reaction mechanism involves the initial formation of a titanacyclopropane intermediate from the reaction of the titanium(IV) alkoxide with two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide). organic-chemistry.orgyoutube.com This titanacyclopropane then reacts with the ester. The carbonyl group of the ester inserts into the weakest carbon-titanium bond, forming an oxatitanacyclopentane. wikipedia.org This intermediate subsequently rearranges to a ketone, which undergoes a second, intramolecular insertion into the remaining carbon-titanium bond to form the cyclopropanol (B106826) product after hydrolysis. wikipedia.orghandwiki.org

A key feature of this reaction is that the titanacyclopropane acts as a 1,2-dicarbanion equivalent. organic-chemistry.org The use of titanium(IV) isopropoxide in catalytic amounts is possible because the active titanium species can be regenerated during the reaction cycle. organic-chemistry.org Modifications of this reaction, such as the Kulinkovich-de Meijere reaction, can be used to synthesize cyclopropylamines from amides. organic-chemistry.orgacsgcipr.org

Table 2: Key Reagents in the Kulinkovich Reaction

| Reagent Type | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Titanium Catalyst | Ti(OiPr)₄, ClTi(OiPr)₃ | Forms the active titanacyclopropane | wikipedia.orgorganic-chemistry.org |

| Grignard Reagent | EtMgBr, PrMgX | Source of the alkyl groups for the cyclopropane (B1198618) | wikipedia.org |

| Substrate | Carboxylic Esters, Amides | Carbonyl source for cyclopropanol/amine formation | organic-chemistry.orgorganic-chemistry.org |

| Solvent | Et₂O, THF, Toluene | Reaction medium | wikipedia.org |

Beyond copper and titanium, other transition metals, notably rhodium and palladium, are widely used to catalyze cyclopropanation reactions, typically involving metal carbenes. wikipedia.org

Rhodium-catalyzed cyclopropanation is a well-established method that usually involves the reaction of a diazo compound with an alkene. wikipedia.org To synthesize the target molecule, a precursor like 4-hydroxystyrene could be cyclopropanated using a rhodium catalyst and a suitable diazo reagent. The mechanism proceeds through the formation of a rhodium carbenoid intermediate, which then undergoes a concerted addition to the alkene. nih.gov Dirhodium tetracarboxylates, such as Rh₂(OAc)₄, are common catalysts for these transformations. wikipedia.org Enantioselective versions of this reaction have been developed using chiral rhodium catalysts. nih.govrsc.org

Palladium-catalyzed cyclopropanation also offers a viable route. Similar to rhodium, palladium catalysts can activate diazo compounds for reaction with alkenes. acs.org Palladium catalysis can offer different regioselectivity compared to other metals, for instance in the cyclopropanation of 1,3-dienes. acs.org A strategy for the target compound could involve the palladium-catalyzed cyclopropanation of a protected 4-vinylphenol.

Other metals like cobalt have also been employed in Simmons-Smith type cyclopropanations, offering an alternative to traditional zinc carbenoids, especially for electron-deficient olefins. purdue.edu These methods expand the toolkit available for constructing the cyclopropane ring on phenol precursors.

Construction of the Phenolic Moiety with Pre-formed Cyclopropyl Alcohol Fragments

An alternative retrosynthetic approach involves constructing the phenol ring onto a scaffold that already contains the 1-hydroxycyclopropyl group. This strategy leverages well-known phenol synthesis methods, starting with a cyclopropyl-substituted building block.

One notable example is the rhodium(I)-catalyzed reaction of cyclopropenes with alkynes, which can lead to the formation of substituted phenols. acs.org In this transformation, a suitably substituted cyclopropene (B1174273) and alkyne could be designed to undergo a cycloaddition cascade that ultimately aromatizes to the desired phenolic ring system, with the cyclopropyl group originating from the cyclopropene starting material. This method offers a convergent route to complex phenols from simpler, non-aromatic precursors.

Another potential strategy could involve using a cyclopropyl-substituted ketone in a reaction that builds the aromatic ring, such as the Robinson annulation followed by aromatization, although this is more commonly applied to cyclohexenone synthesis.

Multicomponent and Cascade Reactions

Multicomponent and cascade reactions offer an efficient pathway to molecular complexity by forming multiple bonds in a single operation. acs.org The synthesis of cyclopropyl alcohols can be achieved through one-pot tandem reactions. For instance, an asymmetric vinylation of an aldehyde can generate an allylic zinc alkoxide intermediate, which then undergoes a directed, diastereoselective cyclopropanation with an in situ generated zinc carbenoid. acs.orgacs.org Applying this to 4-hydroxybenzaldehyde (B117250) (with protection) could provide a direct, stereocontrolled route to a precursor of this compound.

Donor-acceptor cyclopropanes, which can be synthesized via Corey-Chaykovsky cyclopropanation of chalcones, are versatile intermediates for cascade reactions. mdpi.com A 2-hydroxychalcone (B1664081) can be cyclopropanated to yield a 1-acyl-2-(ortho-hydroxyaryl)cyclopropane. mdpi.com These structures can act as synthetic equivalents of 1,3-dipoles, participating in cycloaddition reactions that could be harnessed to build complex molecular architectures. While not a direct synthesis of the target para-substituted phenol, these principles highlight how cascade reactions involving cyclopropanes can be used to construct aromatic systems.

Derivatization and Functionalization of Related Phenolic Cyclopropyl Compounds

The strategic modification of phenolic compounds bearing cyclopropyl moieties, such as this compound, is a key area of research for the development of novel chemical entities with tailored properties. The inherent reactivity of both the phenolic hydroxyl group and the aromatic ring, coupled with the unique electronic and steric influence of the cyclopropyl group, allows for a diverse range of chemical transformations. This section explores advanced methodologies for the derivatization and functionalization of these compounds, focusing on selective modifications of the hydroxyl group and the aromatic nucleus.

Selective Modification of the Hydroxyl Group

The phenolic hydroxyl group is a prime site for initial derivatization, offering a versatile handle for introducing a wide array of functional groups. These modifications can profoundly alter the molecule's physicochemical properties, including its solubility, electronic character, and biological activity.

Etherification and esterification are fundamental transformations for the protection or modification of the phenolic hydroxyl group. These reactions are typically straightforward but require careful selection of reagents and conditions to ensure high yields and selectivity, particularly when other reactive sites are present in the molecule.

Etherification: The Williamson ether synthesis is a classic and widely employed method for the preparation of phenolic ethers. core.ac.uk This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide anion, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. For a compound like this compound, the choice of base is critical to avoid side reactions involving the tertiary hydroxyl group of the cyclopropyl moiety. Weaker bases such as potassium carbonate or cesium carbonate are often preferred over stronger bases like sodium hydride to maintain the integrity of the cyclopropyl alcohol. Dialkyl sulfates can also serve as efficient alkylating agents in the presence of a base. core.ac.uk

Esterification: Phenolic esters are readily synthesized through the reaction of the phenol with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. The esterification of this compound would proceed similarly, with the phenolic hydroxyl group being significantly more acidic and nucleophilic than the tertiary alcohol of the cyclopropyl group, thus ensuring high selectivity under standard acylation conditions.

Table 1: Representative Etherification and Esterification Reactions of Phenols

| Reaction Type | Reagents and Conditions | Product Type | General Yield Range |

| Williamson Ether Synthesis | Alkyl halide, K₂CO₃, Acetone, Reflux | Alkyl aryl ether | 75-95% |

| Sulfonate Ester Alkylation | Dialkyl sulfate, NaOH, H₂O/DCM | Alkyl aryl ether | 80-98% |

| Acylation with Acid Chloride | Acyl chloride, Pyridine, DCM, 0 °C to rt | Aryl ester | 85-99% |

| Acylation with Anhydride | Acetic anhydride, Et₃N, DCM, rt | Aryl acetate | 90-99% |

This table presents generalized conditions and yield ranges for the etherification and esterification of simple phenols. Specific substrates may require optimization.

The oxidation and reduction of the phenolic core can lead to significant structural changes, yielding quinones or saturated cyclic ketones, respectively. The presence of the 1-hydroxycyclopropyl substituent introduces additional considerations for the selectivity of these transformations.

Oxidation: Phenols are susceptible to oxidation to form quinones. libretexts.org For this compound, oxidation would likely yield a p-benzoquinone derivative. However, the reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the cyclopropyl ring. Oxidizing agents such as chromic acid, Fremy's salt, or electrochemical methods can be employed. libretexts.org The cyclopropanol moiety itself can be sensitive to oxidative conditions, potentially leading to ring-opening or rearrangement products, thus milder and more selective oxidizing systems would be necessary.

Reduction: The selective reduction of the aromatic ring of a phenol to the corresponding cyclohexanone (B45756) can be achieved using catalytic hydrogenation. libretexts.org For instance, the reduction of phenol derivatives to cyclohexanones has been effectively carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source like sodium formate (B1220265) in water under microwave irradiation. libretexts.org Applying such a method to this compound would be expected to yield 4-(1-hydroxycyclopropyl)cyclohexanone. The stability of the cyclopropyl ring under these reductive conditions is generally high.

Table 2: Oxidation and Reduction of Phenolic Compounds

| Transformation | Reagents and Conditions | Expected Product from this compound |

| Oxidation | Fremy's salt, H₂O, NaH₂PO₄/Na₂HPO₄ buffer | 2-(1-Hydroxycyclopropyl)-1,4-benzoquinone |

| Reduction | Pd/C, HCOONa, H₂O, Microwave | 4-(1-Hydroxycyclopropyl)cyclohexanone |

The products listed are predicted based on the known reactivity of phenols and the stability of the cyclopropyl group under the specified conditions.

Aromatic Ring Functionalization

Direct functionalization of the aromatic ring offers a powerful strategy to introduce further complexity and modulate the electronic properties of the molecule. The regioselectivity of these reactions is largely governed by the directing effect of the substituents already present on the ring.

The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. wikipedia.org In the case of this compound, the para position is blocked by the cyclopropyl substituent. Therefore, electrophilic substitution is expected to occur exclusively at the ortho positions (C2 and C6). The high reactivity of the phenol ring often necessitates the use of milder reaction conditions to avoid polysubstitution and oxidative side reactions. libretexts.org For example, direct nitration can be achieved with dilute nitric acid, and bromination can proceed even without a Lewis acid catalyst. libretexts.org The steric bulk of the incoming electrophile and the reaction conditions can influence the ratio of mono- to di-substituted products.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of 4-Substituted Phenols

| Reaction | Electrophile | Expected Product(s) with this compound |

| Nitration | HNO₃/H₂SO₄ (dilute) | 2-Nitro-4-(1-hydroxycyclopropyl)phenol |

| Bromination | Br₂ in CCl₄ | 2-Bromo-4-(1-hydroxycyclopropyl)phenol and 2,6-Dibromo-4-(1-hydroxycyclopropyl)phenol |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ (mild conditions) | 2-Acetyl-4-(1-hydroxycyclopropyl)phenol |

The substitution pattern is predicted based on the strong ortho-directing effect of the hydroxyl group when the para position is blocked.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings. While the direct use of phenols in some cross-coupling reactions can be challenging due to the strength of the C-O bond, they can be readily converted to more reactive electrophiles such as triflates or tosylates. acs.org These activated phenol derivatives can then participate in a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the phenolic oxygen position.

Alternatively, the aromatic ring itself can be functionalized prior to cross-coupling. For instance, halogenation of the aromatic ring at the ortho positions, as described in the previous section, would provide a handle for subsequent cross-coupling reactions to introduce new aryl, alkyl, or amino groups. Recent advances have also focused on the direct C-H activation of phenols for cross-coupling, though this can be challenging in terms of regioselectivity. acs.org For this compound, C-H activation would be directed to the ortho positions.

Table 4: Potential Cross-Coupling Strategies for this compound Derivatives

| Cross-Coupling Reaction | Substrate Derivative | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki Coupling | 2-Bromo-4-(1-hydroxycyclopropyl)phenol | Arylboronic acid | Pd(PPh₃)₄, Base | 2-Aryl-4-(1-hydroxycyclopropyl)phenol |

| Buchwald-Hartwig Amination | 2-Bromo-4-(1-hydroxycyclopropyl)phenol | Amine | Pd₂(dba)₃, Ligand, Base | 2-(Amino)-4-(1-hydroxycyclopropyl)phenol |

| Sonogashira Coupling | 2-Iodo-4-(1-hydroxycyclopropyl)phenol | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | 2-(Alkynyl)-4-(1-hydroxycyclopropyl)phenol |

This table outlines plausible cross-coupling reactions following initial functionalization of the aromatic ring.

Cyclopropyl Ring Modifications

The strained three-membered ring of the cyclopropyl group is a versatile functional handle. Its inherent ring strain allows for a variety of transformations that are not accessible with larger carbocycles. For this compound, the electron-donating nature of the para-hydroxyl group on the phenyl ring significantly influences the reactivity of the cyclopropanol, classifying it as a donor-acceptor (D-A) cyclopropane and facilitating specific ring-opening pathways. researchgate.netacs.org

The high ring strain of cyclopropanols makes them susceptible to ring-opening reactions under various conditions, including acid catalysis, radical initiation, and transition-metal catalysis. nih.gov These reactions convert the compact three-membered ring into a linear, functionalized three-carbon chain, providing a powerful tool for molecular elaboration.

Acid-Catalyzed Ring Opening: In the presence of Brønsted or Lewis acids, arylcyclopropanes can undergo ring-opening. For donor-acceptor cyclopropanes, this process is often initiated by protonation or coordination to the acceptor group, followed by nucleophilic attack. researchgate.net In the case of this compound, acid catalysis would likely lead to the formation of a stabilized benzylic carbocation, which can then be trapped by nucleophiles to yield 1,3-disubstituted propane (B168953) derivatives. The use of specific solvents like hexafluoroisopropanol (HFIP) has been shown to promote such transformations even with weak nucleophiles. researchgate.net

Radical Ring Opening: Oxidative conditions can transform cyclopropanols into highly reactive β-carbonyl radicals. nih.gov This transformation can be achieved using single-electron oxidants like manganese(III) acetate (Mn(OAc)₃) or via photoredox catalysis. nih.govnih.gov The resulting β-keto radical is a valuable intermediate that can be trapped intramolecularly or intermolecularly. For instance, trapping with N-aryl acrylamides can lead to the synthesis of complex heterocyclic scaffolds like oxindoles in a single step. nih.gov This pathway offers a robust method for forming new carbon-carbon bonds and installing a ketone functionality for further derivatization.

Below is a table summarizing potential products from the ring-opening of this compound under different catalytic systems.

| Catalyst/Reagent | Reaction Type | Probable Intermediate | Potential Product Class |

| Triflic Acid (TfOH) in HFIP | Acid-Catalyzed | Benzylic Cation | 1-Aryl-3-halopropanes (with halide source) |

| Mn(acac)₃ | Radical (Oxidative) | β-Keto Radical | Substituted Phenanthridines (with isonitriles) nih.gov |

| Visible Light, Photoredox Catalyst | Radical (Reductive) | Homopropargyl Radical | Alkynyl Derivatives nih.gov |

| Chalcogenyl Halides, Lewis Acid | Electrophilic | Halonium Ion | 1,3-Halochalcogenated Compounds acs.org |

While this compound itself is achiral, the principles of stereoselective synthesis are critical for producing chiral analogues, which may possess unique properties. Stereoselectivity can be introduced either during the formation of the cyclopropane ring or through the resolution of a racemic mixture.

Asymmetric Cyclopropanation: The creation of a chiral cyclopropane ring from an alkene is a well-established strategy. Catalytic asymmetric cyclopropanation reactions, often employing chiral rhodium or copper catalysts, can produce enantiomerically enriched cyclopropanes that can then be converted to the desired chiral cyclopropanol. thieme-connect.com

Enzymatic Kinetic Resolution (EKR): Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org In the context of a chiral analogue of this compound, enzymes, particularly lipases, can be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer. thieme-connect.comrsc.org Candida antarctica lipase (B570770) B (CAL-B) is a highly effective and commonly used biocatalyst for the hydrolysis or acylation of cyclopropanol derivatives with high enantioselectivity. thieme-connect.com This chemoenzymatic approach combines the strengths of chemical synthesis to create the racemic starting material and the high selectivity of enzymes to achieve chiral purity. mdpi.com

The following table illustrates the comparative efficacy of different hydrolases in the kinetic resolution of a model racemic cyclopropyl acetate, highlighting the superior performance often seen with CAL-B.

| Enzyme | Solvent | Temperature (°C) | Enantioselectivity (E-value) | Reference |

| Candida antarctica Lipase B (CAL-B) | THF/Buffer | 60 | 44 | thieme-connect.com |

| Mucor miehei Lipase | THF/Buffer | 60 | Low | thieme-connect.com |

| Porcine Pancreatic Lipase (PPL) | Toluene | 40 | < 15 | thieme-connect.com |

| Pseudomonas cepacia Lipase (PCL) | Toluene | 40 | 13 | thieme-connect.com |

Biocatalytic and Chemoenzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes and whole-cell systems operate under mild conditions, often in aqueous media, and can catalyze transformations with exceptional regio-, chemo-, and enantioselectivity, which is particularly valuable for the synthesis of complex molecules like substituted phenols. acs.orgacs.orgrsc.org

Enzymes can be employed to perform specific modifications on the this compound scaffold or to synthesize it from precursors. The primary enzymatic reactions relevant to phenolic compounds are hydroxylation, oxidation, and esterification. researchgate.net

Hydroxylases and Monooxygenases: These enzymes are capable of introducing additional hydroxyl groups onto the aromatic ring of phenolic substrates. researchgate.netmdpi.com Flavin-dependent monooxygenases, for example, can hydroxylate phenols to produce catechols (1,2-dihydroxybenzene) or hydroquinones (1,4-dihydroxybenzene). mdpi.com This transformation can significantly alter the biological properties and chemical reactivity of the parent molecule. Naphthalene (B1677914) dioxygenase has also been shown to catalyze p-hydroxylation reactions on substituted phenols. nih.gov

Laccases and Tyrosinases: These copper-containing oxidoreductases catalyze the oxidation of phenols. acs.org Tyrosinase can hydroxylate monophenols to catechols and further oxidize them to o-quinones. mdpi.com Laccases oxidize a broad range of phenolic compounds, leading to the formation of radicals that can subsequently polymerize. This enzymatic polymerization is a method for creating novel polyphenolic materials. acs.org

Lipases: In chemoenzymatic strategies, lipases are widely used for the esterification or transesterification of hydroxyl groups. mdpi.com This could be applied to selectively acylate either the phenolic hydroxyl or the tertiary alcohol on the cyclopropyl ring of this compound, providing a route to derivatives with modified solubility and reactivity.

The table below summarizes potential enzymatic transformations applicable to the this compound structure.

| Enzyme Class | Specific Enzyme Example | Substrate Moiety Targeted | Potential Transformation |

| Monooxygenase | Phenol Hydroxylase | Aromatic Ring | ortho-Hydroxylation to form a catechol derivative researchgate.net |

| Dioxygenase | Naphthalene Dioxygenase | Aromatic Ring | para-Hydroxylation to form a hydroquinone (B1673460) derivative nih.gov |

| Oxidoreductase | Laccase / Tyrosinase | Phenolic Hydroxyl | Oxidation to phenoxy radical, leading to polymerization acs.org |

| Hydrolase | Candida antarctica Lipase B | Cyclopropyl or Phenolic -OH | Enantioselective acylation (on chiral analogues) or esterification thieme-connect.com |

Whole-cell biocatalysis utilizes intact microorganisms to perform desired chemical transformations. This approach has the advantage of providing the necessary enzymes within their native cellular environment, complete with cofactor regeneration systems, which can simplify the process and reduce costs. nih.gov

Strains of bacteria, particularly from the genera Pseudomonas and Rhodococcus, are well-known for their ability to metabolize aromatic compounds. nih.govresearchgate.net These microorganisms possess powerful oxidative enzyme systems, such as phenol hydroxylases, that can modify phenolic substrates. For instance, Rhodococcus opacus can hydroxylate monofluorophenols to their corresponding fluorocatechols. researchgate.net Similarly, naphthalene dioxygenase from Pseudomonas species can be expressed in host organisms like E. coli to perform specific hydroxylation reactions on phenols and their derivatives. nih.gov By employing such whole-cell systems, it is feasible to introduce additional hydroxyl groups onto the aromatic ring of this compound, creating polyhydroxylated analogues that would be challenging to synthesize through traditional chemical methods. The production of phenol from renewable sources has also been demonstrated in engineered E. coli, indicating the potential for complete biosynthesis of phenolic structures. rsc.org

The following table lists microbial strains known for their ability to transform phenolic compounds and the types of products they can generate.

| Microbial Strain | Key Enzyme System | Typical Transformation | Product Example from Phenol | Reference |

| Rhodococcus opacus | Phenol Hydroxylase | ortho-Hydroxylation | Catechol | researchgate.net |

| Pseudomonas putida | Naphthalene Dioxygenase | ortho-/para-Hydroxylation | Catechol, Hydroquinone | nih.gov |

| Escherichia coli (engineered) | Salicylate Decarboxylase | Decarboxylation | Phenol (from salicylate) | rsc.org |

| Candida tenuis | Aldo-Keto Reductase | Asymmetric Reduction | Chiral Alcohols (from ketones) | nih.gov |

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Pathways Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of chemical reactivity in 4-(1-hydroxycyclopropyl)phenol (B6155320), participating in acid-base reactions, oxidation-reduction processes, and various derivatization reactions.

The acidity of the phenolic hydroxyl group is a fundamental property influencing its reactivity. While the specific pKa value for this compound is not extensively documented, it can be estimated based on the electronic effects of its substituents. The cyclopropyl (B3062369) group is generally considered to be electron-donating through hyperconjugation, which would be expected to slightly increase the pKa compared to phenol (B47542) itself. However, the hydroxyl group on the cyclopropyl ring may introduce subtle electronic effects.

Proton transfer from the phenolic hydroxyl group is a key step in many of its reactions. In the presence of a base, the phenol can be deprotonated to form a phenoxide ion. The mechanism of this proton transfer can be influenced by the solvent and the nature of the base. In many instances, particularly in biological contexts and certain chemical reactions, proton transfer is coupled with electron transfer in a process known as Proton-Coupled Electron Transfer (PCET). In PCET, the proton and an electron are transferred in a concerted or stepwise manner. For substituted phenols, the efficiency and pathway of PCET are dependent on the electronic properties of the substituents.

Studies on various substituted phenols have shown that the degree of proton transfer to a base in solution can be monitored using techniques like NMR spectroscopy, where changes in the chemical shifts of the phenolic proton and adjacent carbon atoms provide insight into the position of the proton in the hydrogen bond. The potential energy surface for the proton transfer can range from a single-minimum potential well, where the proton is localized on the phenol, to a double-minimum potential, or even a single-minimum potential where the proton is fully transferred to the base, depending on the relative acidities of the phenol and the conjugate acid of the base.

Table 1: Factors Influencing Phenolic Acidity and Proton Transfer

| Factor | Influence on Acidity | Influence on Proton Transfer Mechanism |

| Substituent Effects | Electron-withdrawing groups increase acidity (lower pKa); electron-donating groups decrease acidity (higher pKa). | Can shift the mechanism between stepwise and concerted pathways in PCET. |

| Solvent Polarity | Polar solvents can stabilize the resulting phenoxide ion, facilitating proton donation. | Can influence the rates and equilibrium of proton transfer. |

| Base Strength | A stronger base will more readily accept a proton, driving the equilibrium towards the phenoxide. | The relative pKa values of the phenol and the base determine the extent of proton transfer. |

The phenolic hydroxyl group of this compound is susceptible to oxidation, a process that typically involves the formation of a phenoxy radical. The oxidation can be initiated by chemical oxidants or electrochemical means. The initial step is the removal of a hydrogen atom (a proton and an electron) from the hydroxyl group, leading to the formation of a 4-(1-hydroxycyclopropyl)phenoxy radical.

The oxidation of phenols can proceed through different mechanistic pathways, including:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom to an acceptor.

Proton-Coupled Electron Transfer (PCET): As mentioned earlier, this can be a concerted or stepwise process involving separate transfers of a proton and an electron.

Sequential Proton Loss Electron Transfer (SPLET): The phenol is first deprotonated to a phenoxide, which is then oxidized by single electron transfer.

The phenolic hydroxyl group serves as a handle for various derivatization reactions, most commonly etherification and esterification, to modify the properties of the molecule.

Etherification: The formation of an ether from the phenolic hydroxyl group can be achieved through reactions like the Williamson ether synthesis. The mechanism involves the deprotonation of the phenol with a strong base (e.g., sodium hydride) to form the more nucleophilic phenoxide ion. This phen

Reactivity of the Cyclopropyl Moiety

Rearrangement Reactions and Fragmentation Pathways

The structural arrangement of this compound, featuring a strained three-membered ring adjacent to a phenolic system, gives rise to a variety of rearrangement and fragmentation pathways, particularly under thermal, photochemical, or acidic conditions. encyclopedia.pubwikipedia.org These transformations are typically driven by the release of ring strain from the cyclopropyl group and the formation of stabilized intermediates, such as carbocations or radicals, often culminating in aromatization. berhamporegirlscollege.ac.in

Acid-catalyzed rearrangements of 1-arylcyclopropanols are a prominent class of reactions for this compound. acs.org The mechanism generally initiates with the protonation of the tertiary hydroxyl group, forming a good leaving group (water). Departure of water generates a tertiary carbocation adjacent to the cyclopropyl ring. This intermediate is unstable and readily undergoes ring opening. The cleavage of the cyclopropane (B1198618) C-C bond distal to the phenyl ring leads to a homoallylic cation, which can be trapped by nucleophiles. Alternatively, and often favorably, cleavage of one of the bonds connected to the quaternary carbon results in a more stabilized benzylic or phenonium ion intermediate, which can then rearrange. msu.edu This process is analogous to the pinacol (B44631) rearrangement, where a 1,2-diol rearranges to a carbonyl compound under acidic conditions. berhamporegirlscollege.ac.inlibretexts.org A common outcome of such rearrangements is the formation of substituted phenols or dienones, driven by the thermodynamic stability of the aromatic system. wikipedia.org

Photochemical conditions can also induce significant structural changes. encyclopedia.pub Upon absorption of UV light, the molecule can be promoted to an excited state. In a process similar to the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to phenol, the cyclopropane ring can undergo cleavage. irbbarcelona.orgnih.gov This often proceeds through a diradical intermediate formed by the homolytic cleavage of an internal cyclopropane C-C bond. irbbarcelona.orgnih.gov This diradical can then undergo further steps, such as a hydrogen shift, to yield a more stable, rearranged product. irbbarcelona.org The specific pathway and final products are dependent on the reaction conditions and the electronic nature of the excited state involved. stackexchange.com

Table 1: Overview of Rearrangement Types for Arylcyclopropanols

| Rearrangement Type | Conditions | Key Intermediate(s) | Driving Force |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | Carbocation / Phenonium Ion | Ring Strain Release, Aromatization |

| Photochemical | UV Light | Diradical | Absorption of Light, Ring Strain Release |

| Dienone-Phenol | Acid | Carbocation | Aromatization |

Interplay between Phenol and Cyclopropyl Moieties

The chemical behavior of this compound is heavily influenced by the electronic interplay between the electron-donating phenol group and the unique cyclopropyl substituent. The cyclopropyl group, despite being a saturated ring, exhibits electronic properties that resemble those of a double bond. This is attributed to the high p-character of the carbon-carbon bonds within the strained ring, often described by the Walsh orbital model. stackexchange.com This allows the cyclopropyl ring to engage in conjugation with adjacent π-systems. unl.ptvulcanchem.com

In the case of this compound, the cyclopropyl group is positioned para to the hydroxyl group, allowing for maximum resonance interaction. The cyclopropyl group acts as an electron donor, pushing electron density into the aromatic ring. unl.pt This effect is synergistic with the strong electron-donating nature of the hydroxyl group. This increased electron density on the phenyl ring activates it towards electrophilic aromatic substitution and influences the acidity of the phenolic proton. However, some studies note that the ability of the cyclopropyl ring to transmit conjugative effects might be more significant in transition states or excited states rather than in the ground state. stackexchange.com

The electronic influence of a substituent can be quantified using Hammett constants (σ). wikipedia.org The substituent constant for the cyclopropyl group is negative for both the meta (σ_m) and para (σ_p) positions, which confirms its electron-donating character through both inductive and resonance effects. pitt.edu The para value is more negative than the meta value, indicating a significant resonance contribution when it is conjugated with the reaction center. scispace.com For the ionization of phenols, a positive reaction constant (ρ) of +2.008 in water indicates that the reaction is sensitive to substituents and is favored by electron-withdrawing groups that stabilize the resulting phenoxide anion. wikipedia.orgdalalinstitute.com The electron-donating cyclopropyl group would therefore decrease the acidity (increase the pKa) of the phenol compared to unsubstituted phenol.

Table 2: Selected Hammett Substituent Constants

| Substituent | σ_m | σ_p | Reference |

| cyclopropyl | -0.07 | -0.21 | pitt.edu |

| -CH₃ (methyl) | -0.07 | -0.17 | scispace.com |

| -OCH₃ (methoxy) | +0.12 | -0.27 | scispace.com |

| -Cl (chloro) | +0.37 | +0.23 | scispace.com |

| -NO₂ (nitro) | +0.71 | +0.78 | scispace.com |

The dual functionality of this compound allows for various intramolecular reactions, where one part of the molecule reacts with another. These reactions often require specific catalysts or conditions to proceed. Acid-catalyzed conditions can facilitate intramolecular cyclization following the initial opening of the cyclopropyl ring. researchgate.net For instance, after the formation of a carbocation on the side chain, the electron-rich phenol ring can act as an intramolecular nucleophile, attacking the carbocation to form a new fused ring system, such as a dihydrobenzofuran or indene (B144670) derivative. researchgate.netresearchgate.net

A relevant named reaction is the Cloke-Wilson rearrangement, which involves the acid-catalyzed rearrangement of acylcyclopropanes to dihydrofurans. rsc.org While not a direct reaction of this compound itself, derivatives of the compound could undergo analogous transformations. For example, if the phenolic oxygen were to attack an activated cyclopropane derivative, it could lead to the formation of five-membered oxygen-containing heterocycles. rsc.org

Base-mediated intramolecular arylations are also a possibility, particularly for derivatives of this compound. In a transition-metal-free process, a strong base can be used to generate a benzyne (B1209423) intermediate from a suitably halogenated precursor. nih.gov If the molecule contains a tethered nucleophile, such as the phenoxide, it can trap the benzyne intramolecularly to form a new C-C bond and a polycyclic structure. nih.gov

Catalytic Mechanisms in Synthesis and Transformation

Transition metal catalysis is fundamental to both the synthesis and transformation of this compound and its derivatives. nih.govmdpi.com The synthesis of phenols, in general, has been greatly advanced by transition-metal-catalyzed cross-coupling reactions. d-nb.infobeilstein-journals.org For example, a common strategy involves the palladium- or copper-catalyzed hydroxylation of an aryl halide. d-nb.infobeilstein-journals.org In this approach, a precursor like 4-bromo-1-(1-hydroxycyclopropyl)benzene could be coupled with a hydroxide (B78521) source (e.g., KOH) to form the final product. Catalytic systems often employ ligands such as phosphines or 1,10-phenanthroline (B135089) to facilitate the reaction, which proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. d-nb.infoscispace.com

Another powerful method is the Suzuki-Miyaura coupling, where an aryl halide is coupled with a boronic acid or ester in the presence of a palladium catalyst. nih.gov This could be used to construct the carbon skeleton of the molecule before the introduction of the hydroxyl groups.

Transition metals are also employed in the transformation of the synthesized molecule. The inherent ring strain of the cyclopropanol (B106826) moiety makes it a useful coupling partner in various reactions. rsc.org Catalysts based on rhodium, palladium, or copper can activate the cyclopropanol for ring-opening cross-coupling reactions. For instance, a copper(I) catalyst can facilitate the coupling of cyclopropanols with diazoesters, leading to ring-opened products through a C-C bond formation pathway. acs.org Similarly, transition-metal-catalyzed C-H activation provides a direct route to functionalize the aromatic ring without pre-functionalization, although this is a more advanced strategy. nih.gov

Table 3: Examples of Transition-Metal-Catalyzed Phenol Synthesis

| Catalyst System | Substrate Type | Base | Solvent | Typical Temp. (°C) | Reference |

| Pd₂(dba)₃ / Biphenylphosphine | Aryl Bromide/Chloride | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | beilstein-journals.org |

| CuI / 1,10-Phenanthroline | Aryl Iodide | Cs₂CO₃ | NMP | 110 | d-nb.info |

| Pd/PANI | Aryl Bromide/Iodide | KOH | 1,4-Dioxane/H₂O | 100 | beilstein-journals.org |

| CuSO₄·5H₂O / L-sodium ascorbate | Aryl Iodide | KOH | DMSO | 120 | beilstein-journals.org |

Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative, metal-free pathway for the synthesis and transformation of phenolic compounds. rsc.orgsciforum.net This approach is often considered a "green" chemistry methodology. sciforum.net The synthesis of phenols can be achieved from diaryliodonium salts using water as the oxygen source, catalyzed by an organic molecule such as N-benzylpyridin-2-one. nii.ac.jp The proposed mechanism involves the O-arylation of the pyridinone catalyst by the diaryliodonium salt, followed by hydrolysis of the resulting 2-aryloxypyridinium salt to release the phenol and regenerate the catalyst. nii.ac.jp This method avoids the use of transition metals and often proceeds under mild conditions.

Organocatalysis is particularly powerful in the realm of asymmetric synthesis. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can be used to induce enantioselectivity in reactions, leading to the formation of chiral products. sciforum.netbeilstein-journals.org For derivatives of this compound, this could involve, for example, the enantioselective addition of a nucleophile to a related enone, or an asymmetric cyclization reaction. rsc.org While direct organocatalytic synthesis of the parent compound this compound is not widely documented, the principles of organocatalysis are broadly applicable to the synthesis of its chiral derivatives or more complex structures incorporating this motif. beilstein-journals.org

Advanced Spectroscopic and Analytical Techniques for Research Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(1-hydroxycyclopropyl)phenol (B6155320), specific NMR techniques can unravel its intricate structural features.

Elucidation of Complex Stereochemistry and Regiochemistry

The regiochemistry of this compound, with the hydroxycyclopropyl group at the para position of the phenol (B47542) ring, can be unequivocally confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl (B3062369) protons. The aromatic region would likely display a characteristic AA'BB' system, indicative of para-substitution on the benzene (B151609) ring. The cyclopropyl protons would appear as a set of complex multiplets in the aliphatic region, due to geminal and cis/trans vicinal couplings. The hydroxyl protons (phenolic and cyclopropyl) would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for the number of unique carbon environments. For this compound, one would expect to see signals corresponding to the four distinct carbons of the para-substituted phenyl ring, the quaternary cyclopropyl carbon bearing the hydroxyl group, and the two equivalent methylene (B1212753) carbons of the cyclopropyl ring. The chemical shifts would be indicative of their respective electronic environments. docbrown.info

2D NMR Techniques:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons, confirming the connectivity within the aromatic ring and the cyclopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for the CH groups in the aromatic ring and the CH₂ groups in the cyclopropyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the regiochemistry by showing long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, correlations between the cyclopropyl protons and the aromatic carbons, and vice versa, would confirm the attachment of the cyclopropyl group to the phenyl ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous compounds. docbrown.inforsc.orgthieme-connect.de

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1-OH | 5.0-7.0 (broad s) | - |

| C2, C6-H | 7.10 (d, J = 8.5 Hz) | 128.5 |

| C3, C5-H | 6.80 (d, J = 8.5 Hz) | 115.8 |

| C4 | - | 155.0 |

| C7 | - | 55.0 (quaternary) |

| C7-OH | 3.0-5.0 (broad s) | - |

| C8, C9-H | 0.8-1.2 (m) | 15.0 |

This table is interactive. Click on the headers to sort.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study time-dependent processes such as conformational changes and restricted rotations. libretexts.org For this compound, the rotation around the C-C bond connecting the phenyl and cyclopropyl rings could be a subject of interest.

At room temperature, the rotation around this bond is likely to be fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, it might be possible to slow down this rotation to a rate where distinct signals for different conformers can be observed. This would manifest as broadening and eventual splitting of the NMR signals for the protons and carbons near the rotating bond.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barrier for this rotation. numberanalytics.com This information provides valuable insight into the molecule's flexibility and the steric and electronic interactions between the phenyl and cyclopropyl moieties. Techniques like EXSY (Exchange Spectroscopy) can also be employed to quantify the rates of conformational exchange. libretexts.org

Mass Spectrometry for Mechanistic Probing and Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique is invaluable for confirming the structure of this compound by piecing together its constituent parts.

The fragmentation of the molecular ion of this compound would likely proceed through several characteristic pathways:

Loss of water: Dehydration of the tertiary alcohol on the cyclopropyl ring would be a facile process, leading to a prominent [M-H₂O]⁺ ion.

Cleavage of the cyclopropyl ring: The strained three-membered ring can undergo cleavage, leading to various fragment ions.

Phenolic fragmentation: Phenols typically exhibit characteristic fragmentation patterns, including the loss of CO and CHO radicals. docbrown.infolibretexts.orgyoutube.com

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the cyclopropyl group can also occur.

A hypothetical fragmentation table for this compound is presented below. docbrown.infouni.lulibretexts.org

| Precursor Ion (m/z) | Hypothetical Fragment Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |

| 150 | 132 | H₂O | 4-Cyclopropenylphenol ion |

| 150 | 121 | CHO | Ion from cleavage and rearrangement |

| 150 | 107 | C₂H₃O | Hydroxyphenyl cation |

| 132 | 104 | CO | Cyclopentadienyl cation |

This table is interactive. Click on the headers to sort.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) allows for the measurement of the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision enables the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₉H₁₀O₂), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental formulas, providing definitive confirmation of its molecular formula. uni.lu

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₉H₁₀O₂ | 150.0681 |

| [M+H]⁺ | C₉H₁₁O₂ | 151.0759 |

| [M+Na]⁺ | C₉H₁₀O₂Na | 173.0578 |

| [M-H]⁻ | C₉H₉O₂ | 149.0603 |

This table is interactive. Click on the headers to sort.

Isotope Labeling Studies with Mass Spectrometry

Isotope labeling is a powerful technique where one or more atoms in a molecule are replaced with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O). unl.eduresearchgate.net When analyzed by mass spectrometry, the resulting mass shift in the molecular ion and fragment ions provides invaluable information for elucidating fragmentation mechanisms and metabolic pathways.

For this compound, several isotope labeling strategies could be employed:

Deuterium (B1214612) Labeling: Replacing the labile phenolic and alcoholic protons with deuterium by exchanging with D₂O would result in a 2 Da mass shift in the molecular ion. This would confirm the number of exchangeable protons and help to track the fate of these protons during fragmentation.

¹³C Labeling: The synthesis of this compound with ¹³C-labeled precursors would allow for the precise tracking of carbon atoms in the fragmentation pathway. For example, labeling one of the cyclopropyl carbons would help to definitively identify fragments containing this part of the molecule.

¹⁸O Labeling: Introducing an ¹⁸O label into the phenolic or cyclopropyl hydroxyl group would create a 2 Da mass shift. This would be particularly useful in distinguishing between the two hydroxyl groups and understanding their respective roles in fragmentation reactions. fu-berlin.de

These isotope labeling experiments, in conjunction with HRMS and MS/MS, provide a robust toolkit for the detailed structural and mechanistic investigation of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within this compound and studying the non-covalent interactions, such as hydrogen bonding, that dictate its properties. The spectra are characterized by vibrations of the phenolic ring, the cyclopropyl moiety, and the two distinct hydroxyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is distinguished by a prominent, broad absorption band in the region of 3500–3300 cm⁻¹, which is characteristic of the O-H stretching vibrations. libretexts.org This broadening is a direct consequence of intermolecular hydrogen bonding between the phenolic and tertiary alcoholic hydroxyl groups of adjacent molecules. The IR spectra of phenols also typically show bands for aromatic compounds in the 1500-1600 cm⁻¹ region. libretexts.org The C-O stretching vibrations give rise to strong bands, typically around 1200 cm⁻¹ for the phenolic C-O bond and near 1000 cm⁻¹ for the alcoholic C-O bond. libretexts.org

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| O-H Stretch (Phenolic & Alcoholic) | 3500 - 3300 | IR | Broad band due to extensive hydrogen bonding. libretexts.org |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Multiple weak to medium bands. |

| Aliphatic C-H Stretch (Cyclopropyl) | 3000 - 2900 | IR, Raman | Characteristic of sp² C-H bonds in the ring. |

| Aromatic C=C Stretch | 1625 - 1500 | IR, Raman | Strong, sharp bands. Particularly intense in Raman. uliege.be |

| O-H Bend | 1410 - 1310 | IR | Associated with C-O stretching combination vibrations. uliege.be |

| Phenolic C-O Stretch | ~1200 | IR | Strong absorption. |

| Alcoholic C-O Stretch | ~1000 | IR | Strong absorption. libretexts.org |

| Aromatic Ring Breathing | ~1000 | Raman | Sharp, intense characteristic band. |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR | Strong bands indicative of substitution pattern. |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within the conjugated π-system of the this compound molecule. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones, providing information about the extent of conjugation.

The electronic spectrum of this compound is primarily determined by the phenol chromophore. Unsubstituted benzene typically exhibits two absorption bands, but the presence of substituents with non-bonding electrons (auxochromes), such as the hydroxyl group, and alkyl groups like the cyclopropyl ring, modifies the spectrum significantly. These groups cause a bathochromic shift (a shift to longer wavelengths) and often an increase in absorption intensity (hyperchromic effect). bspublications.net

Phenols generally display two main absorption bands resulting from π → π* transitions. semanticscholar.orgresearchgate.net

An intense band typically appears at a lower wavelength, around 210-220 nm.

A second, less intense band, known as the benzenoid B-band, appears at a longer wavelength, around 270-280 nm. semanticscholar.orgresearchgate.net

The presence of both the phenolic and alcoholic hydroxyl groups, along with the cyclopropyl ring, influences the precise position and intensity of these absorptions. The solvent environment can also play a role, as polar solvents capable of hydrogen bonding can further shift the absorption maxima.

Table 2: Predicted Electronic Transitions and Absorption Maxima (λmax) for this compound

| Transition Type | Expected λmax (nm) | Chromophore | Notes |

| π → π | ~220 | Phenyl Ring | High-energy transition, resulting in an intense absorption band. semanticscholar.org |

| π → π (B-Band) | ~275 | Phenyl Ring | Lower-energy transition, characteristic of the benzenoid system, shifted by auxochromes. semanticscholar.orgresearchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of this compound in the solid state. This technique determines the precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

While a crystal structure for isolated this compound is not publicly available, structural information can be inferred from related compounds and complexes. For instance, the crystal structure of a larger molecule containing the this compound moiety bound to the Pks13 thioesterase domain reveals key intermolecular interactions. researchgate.net In this complex, the phenolic hydroxyl group acts as a hydrogen bond donor to the side chain of a glutamine residue (Gln1633). researchgate.net

In a pure crystalline solid, it is expected that this compound would form an extensive hydrogen-bonding network. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the tertiary alcoholic hydroxyl can do the same. This would likely lead to a well-ordered, stable crystal lattice, with specific packing arrangements influencing the crystal's macroscopic properties.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value / System | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted phenols. ajchem-a.com |

| Space Group | P2₁/c or P-1 | Common for centrosymmetric and non-centrosymmetric organic molecules. ajchem-a.com |

| Key Intermolecular Interaction | O-H···O Hydrogen Bonding | Presence of two hydroxyl groups facilitates extensive hydrogen bond networks. |

| H-Bond Donor | Phenolic -OH, Alcoholic -OH | Both hydroxyl groups can donate a proton. researchgate.net |

| H-Bond Acceptor | Phenolic -OH, Alcoholic -OH | Oxygen lone pairs on both hydroxyls can accept a proton. |

Chromatographic Methods for Purity Assessment and Mechanistic Studies

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of chemical reactions.

GC-MS is a powerful technique for separating and identifying volatile compounds. However, due to its polarity and low volatility caused by the two hydroxyl groups, this compound is not amenable to direct GC-MS analysis. It must first be chemically modified in a process called derivatization.

Derivatization converts the polar O-H groups into less polar, more volatile ethers or esters, making the molecule suitable for gas chromatography. nih.govtandfonline.com A common method is silylation, where a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. researchgate.netbiorxiv.org

The resulting derivatized molecule is volatile and thermally stable, producing sharp chromatographic peaks. The mass spectrometer then fragments the eluted derivative in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. The mass spectrum of a TBDMS derivative is often characterized by a prominent [M-57]⁺ ion, corresponding to the loss of a tert-butyl group, which is a key identifier. researchgate.net

Table 4: GC-MS Analysis via Silylation Derivatization

| Parameter | Description |

| Derivatization Reagent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) |

| Reaction | The two -OH groups are converted to -OTBDMS ethers. |

| Purpose | Increases volatility and thermal stability for GC analysis. researchgate.net |

| GC Column | Non-polar capillary column (e.g., DB-5ms) |

| Detection | Mass Spectrometry (MS) |

| Expected MS Fragmentation | Molecular ion (M⁺), [M-57]⁺ (loss of t-butyl), and other fragments from the phenol and cyclopropyl structures. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is the premier technique for monitoring the progress of reactions that produce or consume this compound. It allows for the rapid quantification of the analyte in complex mixtures without the need for derivatization. researchgate.nettheseus.fi

A typical setup involves reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column) and the mobile phase is a polar solvent mixture, such as water and methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., acetic or formic acid) to ensure the phenolic proton remains on the molecule. lcms.cz

The compound is detected as it elutes from the column using a UV detector, typically set to a wavelength where the phenol chromophore absorbs strongly (e.g., 275 nm). To monitor a reaction, small aliquots are taken from the reaction vessel at various time points, injected into the HPLC, and the peak area corresponding to this compound is measured. Plotting the peak area against time allows for the determination of reaction kinetics, including reaction rate and completion. researchgate.netlcms.cz

Table 5: Typical HPLC Conditions for Analysis of this compound

| Parameter | Condition |

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of acidified water and methanol/acetonitrile. lcms.cz |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Wavelength | ~275 nm (monitoring the π → π* B-band) |

| Application | Quantifying analyte concentration to track reaction progress. |

Computational and Theoretical Chemistry Studies

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. MD simulations can reveal the preferred three-dimensional shapes (conformations) of 4-(1-Hydroxycyclopropyl)phenol (B6155320) and how they might change in different environments.

Conformational analysis is particularly important for this molecule due to its rotatable bonds. The orientation of the cyclopropyl (B3062369) ring relative to the phenol (B47542) ring, and the relative positions of the two hydroxyl groups, can significantly impact the molecule's properties and interactions. By simulating the molecule's motion, researchers can identify low-energy, stable conformers and understand the flexibility of the structure. For other phenol derivatives containing rings, conformational analysis has been used to determine the preferred chair conformations and the orientation of substituents. nih.gov

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling potential reaction mechanisms, researchers can gain insights into how this compound might be synthesized or how it might react with other chemical species.

A key aspect of reaction modeling is identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.

Computational methods can be used to search for the geometry of the transition state and calculate this energy barrier. For example, in studies of reactions involving other phenols, computational modeling has been used to support proposed mechanisms, such as an associative mechanism in a hydroxyl-yne exchange reaction. nih.gov For a hypothetical reaction involving this compound, such calculations could predict the most likely reaction pathway and the conditions required to facilitate the reaction.

Table 2: Illustrative Reaction Coordinate for a Hypothetical Reaction of this compound (Note: The following values are for a hypothetical reaction and serve as an example of data generated from reaction mechanism modeling.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Intermediate 1 | -5.2 | A metastable species formed along the pathway |

| Transition State | +15.8 | The energy maximum, or activation barrier |

| Products | -12.3 | The final, stable products of the reaction |

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a fundamental computational method used to map the pathway of a chemical reaction. The IRC represents the mass-weighted steepest descent path on the potential energy surface (PES), starting from a first-order saddle point, known as the transition state (TS). missouri.edu Its primary function is to provide a clear connection between a given transition structure and the local energy minima corresponding to the reactants and products. missouri.eduresearchgate.net This allows for the unambiguous verification that a calculated transition state correctly links the intended starting materials and final products of a specific reaction step.

The calculation of an IRC path involves a series of geometry optimization steps that trace the reaction trajectory downhill from the TS. scm.com The process starts with the geometry of the transition state and follows the vibrational mode associated with the single imaginary frequency, which represents the motion along the reaction coordinate. researchgate.net The path is traced in both the forward and reverse directions to connect to the product and reactant wells on the PES, respectively. scm.com The resulting energy profile along the path coordinate provides detailed insight into the energy changes throughout the reaction. researchgate.net

For a molecule like this compound, IRC analysis would be crucial for understanding its various potential chemical transformations. For instance, in studying the mechanism of its synthesis or its metabolic degradation, identifying the transition states for key bond-forming or bond-breaking events is only the first step. An IRC calculation would then be essential to confirm that these transition states lead to the expected intermediates and products. Furthermore, IRC can reveal complexities in a reaction pathway, such as the presence of bifurcations, where a single transition state may lead to multiple different products. missouri.edu By analyzing the IRC, researchers can predict reaction outcomes and gain a more profound understanding of the reaction mechanism at a molecular level.

Solvation Models and Environmental Effects

The chemical behavior and properties of a molecule are significantly influenced by its environment, particularly the solvent. Computational solvation models are designed to account for these environmental effects, providing a more accurate theoretical description of a molecule's behavior in solution. These models are generally categorized into two main types: implicit and explicit models.

Implicit (Continuum) Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the surrounding dielectric. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, an explicit model would be particularly important for studying the interactions of the phenolic hydroxyl group and the cyclopropyl hydroxyl group with protic solvents like water or methanol (B129727). While computationally more demanding, this approach provides a more detailed and accurate picture of the local solvation shell and its impact on molecular properties.

The choice of solvent can have a profound impact on the spectroscopic and reactive properties of this compound. For example, the chemical shifts of the hydroxyl protons in ¹H-NMR spectra are highly sensitive to hydrogen bonding with the solvent. mdpi.com In hydrogen-bond-accepting solvents like DMSO-d6, the phenolic -OH signal would be expected to appear at a different chemical shift compared to less interactive solvents like chloroform-d. mdpi.com Solvation models can be used to predict these shifts and understand how the solvent environment modulates the electronic structure and conformational preferences of the molecule.

Prediction of Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry offers methods to predict NMR chemical shifts (δ) for both ¹H and ¹³C nuclei, which can aid in the assignment of experimental spectra and confirm molecular structures. The most common method for predicting NMR parameters involves quantum mechanical calculations, particularly using Density Functional Theory (DFT).

The process begins with optimizing the molecular geometry of this compound at a selected level of theory, such as B3LYP with a basis set like 6-311++G(2d,p), which has been shown to be effective for phenolic compounds. mdpi.com Following geometry optimization, the NMR shielding tensors are calculated for the optimized structure. To obtain the final chemical shifts, the calculated isotropic shielding values are referenced against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For accurate predictions, it is often necessary to account for environmental and conformational effects. Solvation models are used to simulate the solvent environment, as solvent-solute interactions, especially hydrogen bonding, can significantly alter the electronic environment of the nuclei and thus their chemical shifts. mdpi.com For flexible molecules, a conformational search may be required, with the final predicted shifts being a Boltzmann-weighted average over the low-energy conformers.

Below is an interactive table showing hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.

Interactive Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Atom Position (see structure) | Predicted Chemical Shift (ppm) |

| ¹H | Phenolic -OH | 8.5 - 9.5 |

| ¹H | Cyclopropyl -OH | 2.5 - 3.5 |

| ¹H | Aromatic (ortho to -OH) | 6.8 - 7.0 |

| ¹H | Aromatic (meta to -OH) | 7.2 - 7.4 |

| ¹H | Cyclopropyl CH₂ | 0.8 - 1.2 |

| ¹³C | C-OH (Phenol) | 155 - 160 |

| ¹³C | C-OH (Cyclopropyl) | 55 - 60 |

| ¹³C | C-ipso (Aromatic) | 130 - 135 |

| ¹³C | C-ortho (Aromatic) | 115 - 120 |

| ¹³C | C-meta (Aromatic) | 128 - 132 |

| ¹³C | Cyclopropyl CH₂ | 10 - 15 |

| (Note: These are illustrative values. Actual predicted shifts depend on the specific computational level and solvent model used.) |

(Structure for illustrative reference of atom positions)

Computational vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates at a stationary point on the potential energy surface. For a stable molecule (a local minimum), all calculated vibrational frequencies will be real. The frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.